2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

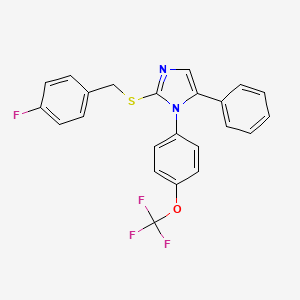

2-((4-Fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a tri-substituted imidazole derivative with distinct functional groups:

- Position 1: 4-(Trifluoromethoxy)phenyl group, contributing lipophilicity and electron-withdrawing effects.

- Position 2: 4-Fluorobenzylthio moiety, enhancing metabolic stability and membrane permeability.

While direct data on its biological activity is absent in the provided evidence, its structural features align with compounds targeting enzymes (e.g., TGR5 agonists) or tubulin (e.g., anticancer agents) . The trifluoromethoxy group (~OCF₃) and thioether linkage suggest improved pharmacokinetic properties compared to analogs with methoxy (~OCH₃) or ether groups .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F4N2OS/c24-18-8-6-16(7-9-18)15-31-22-28-14-21(17-4-2-1-3-5-17)29(22)19-10-12-20(13-11-19)30-23(25,26)27/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBDXUPVCNJQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Chemical Formula : CHFNS

- Molecular Weight : 368.40 g/mol

Structural Features

The compound features:

- A trifluoromethoxy group, which is known to enhance biological activity through electron-withdrawing effects.

- A fluorobenzyl moiety that may contribute to its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including compounds similar to the target compound. For instance, a related imidazole derivative demonstrated significant antiproliferative activity against various cancer cell lines, indicating that structural modifications can lead to enhanced anticancer properties.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of imidazole derivatives against three cancer cell lines (A549, SGC-7901, HeLa). The results are summarized in Table 1 below.

| Compound | IC (µM) | Selectivity Index |

|---|---|---|

| 2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole | TBD | TBD |

| Control (5-FU) | 18.53 | 23–46 (normal cells vs. tumor cells) |

This preliminary data suggests that modifications in the imidazole structure can lead to compounds with selective cytotoxicity towards tumor cells while sparing normal cells, a crucial characteristic for cancer therapeutics.

The mechanism by which these imidazole derivatives exert their effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that certain imidazole derivatives increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), thus promoting cell death pathways.

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. A related compound demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural features such as aryl rings and electron-withdrawing groups play a role in enhancing antibacterial efficacy.

Table 2: Antimicrobial Activity Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole | TBD |

| Control (Standard Antibiotic) | TBD |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Pharmacokinetics and Activity

Trifluoromethoxy (OCF₃) vs. Methoxy (OCH₃) :

- The target’s OCF₃ group increases lipophilicity (logP ~4.5 estimated) compared to methoxy analogs (e.g., compound in , logP 2.6), enhancing blood-brain barrier penetration .

- OCF₃’s electron-withdrawing nature may stabilize the imidazole ring, reducing metabolic oxidation compared to OCH₃ .

Thioether vs. Ether Linkages :

- Thioether groups (e.g., target compound, ) exhibit slower oxidative metabolism than ethers, improving half-life .

- The 4-fluorobenzylthio group in the target compound may offer steric hindrance, reducing enzymatic degradation compared to simpler thiols (e.g., ) .

Aromatic Substitution Patterns :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.